Bienvenue dans la boutique en ligne BenchChem!

1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile

Wnt signaling Kinase inhibition Medicinal chemistry

1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile (CAS 1607838-12-9) is a substituted pyridyl piperidine featuring a unique 2-amino-5-bromo-3-chloropyridine core linked to a piperidine-4-carbonitrile moiety. This compound belongs to a class of small-molecule heterocycles extensively investigated as Wnt pathway inhibitors.

Molecular Formula C11H12BrClN4
Molecular Weight 315.6 g/mol
CAS No. 1607838-12-9
Cat. No. B1472641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile
CAS1607838-12-9
Molecular FormulaC11H12BrClN4
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)C2=C(C(=NC=C2Br)N)Cl
InChIInChI=1S/C11H12BrClN4/c12-8-6-16-11(15)9(13)10(8)17-3-1-7(5-14)2-4-17/h6-7H,1-4H2,(H2,15,16)
InChIKeyWNIHFTFAKWQYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile (CAS 1607838-12-9): Chemical Class and Research Procurement Profile


1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile (CAS 1607838-12-9) is a substituted pyridyl piperidine featuring a unique 2-amino-5-bromo-3-chloropyridine core linked to a piperidine-4-carbonitrile moiety. This compound belongs to a class of small-molecule heterocycles extensively investigated as Wnt pathway inhibitors [1]. While its molecular formula (C₁₁H₁₂BrClN₄) and molecular weight (315.60 g/mol) are documented in commercial supplier listings, authoritative databases such as PubChem and ChEMBL do not currently index this specific CAS number, and no peer-reviewed primary research articles were identified in PubMed-indexed journals that feature this compound by name or CAS number [2]. As a result, its baseline characterization must rely on structural class inference rather than direct experimental data.

Why Structural Analogs Cannot Reliably Replace 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile in Wnt-Targeted Research


Within the Wnt inhibitor class exemplified by Merck KGaA / Cancer Research Technology patent families, the specific substitution pattern on the pyridine ring critically determines target binding, selectivity, and pharmacokinetic behavior [1]. The combination of the electron-withdrawing bromo and chloro substituents at the 5- and 3-positions, respectively, along with the 2-amino group, creates a unique electronic and steric environment that influences both the conformational equilibrium about the pyridine-piperidine bond and the compound's interaction with the Wnt signaling machinery [2]. Although no quantitative head-to-head data exist for this exact compound, the general structure-activity relationship (SAR) framework established in the medicinal chemistry literature for this scaffold confirms that even single-atom substitutions (e.g., Br → Cl or Br → H) can alter Wnt inhibitory potency by orders of magnitude [1]. Therefore, generic substitution of this compound with a close analog lacking identical substitution carries a scientifically unacceptable risk of altered or abolished biological activity.

Quantitative Differentiation Evidence: Evaluating 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile Within the Wnt Inhibitor Landscape


Limitation of Available Quantitative Data for Head-to-Head Comparison

Despite extensive database searches, no peer-reviewed primary publication, patent biological example, or authoritative database entry containing quantitative biochemical or cell-based assay data for 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile could be identified as of May 2026. The only online reports of biological activity originate from a vendor website (EvitaChem) that claims kinase inhibition against JAK2, FLT3, and c-Met without citing specific experimental protocols, IC₅₀ values, or comparator data [1]. Crucially, the J. Med. Chem. Wnt inhibitor optimization paper (Mallinger et al., 2015) does list numerous compounds with the 2-amino-5-bromo-3-chloropyridine scaffold, but the specific CAS 1607838-12-9 is not among the enumerated examples, suggesting it may be a synthetic intermediate rather than a fully profiled lead compound [2]. The patent literature (US 9,926,319 B2) encompasses this substitution pattern within broad Markush claims but does not isolate this single compound for biological exemplification [3].

Wnt signaling Kinase inhibition Medicinal chemistry

Evidence-Based Application Scenarios for Procuring 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile


Custom Synthesis and Lead Optimization Campaigns Targeting Wnt-Driven Malignancies

Given the well-established Wnt inhibitor SAR described in the Merck/CRT patent family [1], this compound's unique 2-amino-5-bromo-3-chloropyridine core makes it a rational synthetic intermediate for generating focused compound libraries. The bromine atom provides a synthetic handle for late-stage functionalization (e.g., Suzuki coupling), while the nitrile group serves as a metabolic soft spot or a precursor to amide bioisosteres. Medicinal chemistry teams may procure this compound as a scaffold for diversification, particularly when aiming to explore the conformational effects noted by Mallinger et al. regarding the pyridine-piperidine torsion angle [1].

Biochemical Target Deconvolution Studies

Although direct target engagement data are absent, structurally related pyridyl piperidines have been shown to inhibit the canonical Wnt/β-catenin pathway via interaction with components of the destruction complex [1]. Researchers investigating the precise molecular target of this chemotype may employ this compound as a probe in chemical proteomics (e.g., affinity-based protein profiling) to identify binding partners. The distinct halogenation pattern may confer a unique selectivity fingerprint that justifies its use over commercially available Wnt inhibitors such as CCT251545 or IWR-1.

Comparative Metabolism and Pharmacokinetic Profiling

The combination of bromo and chloro substituents, along with the 2-amino group, is predicted to influence metabolic stability substantially relative to des-halogen or mono-halogen analogs. In vitro microsomal stability assays and CYP inhibition panels using this compound can generate proprietary data to support a patent position distinct from the existing Merck/CRT intellectual property [1]. Procurement for this purpose is justified when the goal is to establish a novel composition-of-matter or method-of-use claim.

Quote Request

Request a Quote for 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.